molecular formula C9H12N2O4S B14838779 4-Hydroxy-N,N-dimethyl-3-sulfamoylbenzamide

4-Hydroxy-N,N-dimethyl-3-sulfamoylbenzamide

Cat. No.: B14838779
M. Wt: 244.27 g/mol
InChI Key: GEVXGXHKBGWGSV-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-dimethyl-3-sulfamoylbenzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxyl group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N,N-dimethyl-3-sulfamoylbenzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzoic acid with dimethylamine and sulfamoyl chloride in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N-dimethyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-N,N-dimethyl-3-sulfamoylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N-dimethyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Similar structure but lacks the dimethylamino and sulfamoyl groups.

    N,N-Dimethyl-3-sulfamoylbenzamide: Similar structure but lacks the hydroxyl group.

    4-Hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the sulfamoyl group.

Uniqueness

4-Hydroxy-N,N-dimethyl-3-sulfamoylbenzamide is unique due to the presence of all three functional groups (hydroxyl, dimethylamino, and sulfamoyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

4-hydroxy-N,N-dimethyl-3-sulfamoylbenzamide

InChI

InChI=1S/C9H12N2O4S/c1-11(2)9(13)6-3-4-7(12)8(5-6)16(10,14)15/h3-5,12H,1-2H3,(H2,10,14,15)

InChI Key

GEVXGXHKBGWGSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)O)S(=O)(=O)N

Origin of Product

United States

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